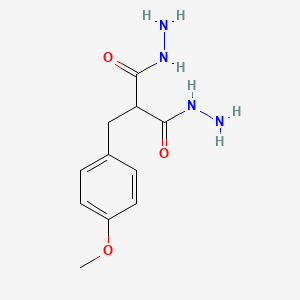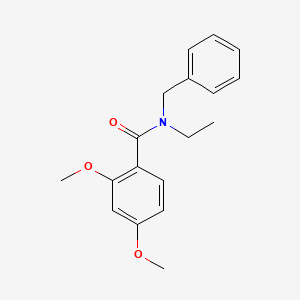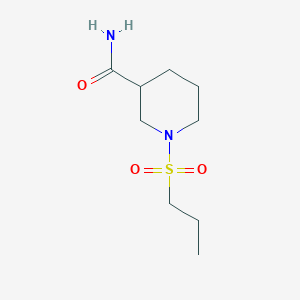![molecular formula C19H19N3OS B5326824 N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5326824.png)
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide, commonly known as DMIT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMIT belongs to the class of thioacetamide derivatives and has been studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mécanisme D'action
The exact mechanism of action of DMIT is not fully understood, but it is believed to act through multiple pathways. DMIT has been shown to inhibit the activation of NF-κB signaling pathway, which plays a critical role in inflammation and cancer development. It also induces apoptosis by activating caspase-3 and -9 and inhibiting Bcl-2 expression. DMIT has been reported to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling, leading to improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
DMIT has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibit the activation of NF-κB signaling pathway. DMIT has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, DMIT has been reported to improve glucose uptake and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
DMIT has several advantages for lab experiments, including its high purity and stability, making it suitable for various biological assays. It has been shown to exhibit potent biological activities at low concentrations, allowing for the use of lower doses in experiments. However, DMIT has some limitations, including its limited solubility in water, which may require the use of organic solvents for certain experiments. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of DMIT in animal models.
Orientations Futures
DMIT has shown promising therapeutic potential for various diseases, including cancer and diabetes. Future studies should focus on elucidating the exact mechanism of action of DMIT and its potential targets. Additionally, further research is needed to determine the optimal dosage and toxicity profile of DMIT in animal models. The development of novel DMIT derivatives with improved solubility and bioavailability may also be a promising direction for future research.
Méthodes De Synthèse
DMIT can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenylamine with 2-bromoacetyl chloride to form N-(2,3-dimethylphenyl)-2-bromoacetamide. This intermediate is then reacted with 4-phenyl-1H-imidazole-2-thiol in the presence of a base to yield DMIT. The synthesis of DMIT has been optimized to obtain high yields and purity, making it suitable for scientific research purposes.
Applications De Recherche Scientifique
DMIT has been studied for its various biological activities and therapeutic potential. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. DMIT has also been reported to have anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, DMIT has been studied for its anti-diabetic effects by improving glucose uptake and insulin sensitivity in animal models of diabetes.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-6-10-16(14(13)2)21-18(23)12-24-19-20-11-17(22-19)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJAPWJNOFGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(diethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326746.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5326753.png)


![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5326776.png)
![ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5326784.png)
![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)
![1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine](/img/structure/B5326809.png)

![N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)
![2-[(benzylsulfonyl)amino]-N-propylbenzamide](/img/structure/B5326835.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5326848.png)
![7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5326852.png)
![(3,4-difluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5326857.png)